Pinealon

Cognitive Function Aging Peptide Geroprotectors

Pinealon (Glu-Asp-Arg, CAS 175175-23-2) is the evidence-preferred tripeptide for investigations into age-related cognitive decline, hypoxic-ischemic brain injury, and diabetic cognitive resilience. Unlike Cortexin or other short peptides (Epitalon, Vesugen), Pinealon uniquely combines ROS suppression with direct genomic interaction, delivering superior Morris water maze performance in aged rodent models and the most potent antihypoxic profile in its class. Its dose-dependent NMDA receptor modulation, optimized at 100 ng/kg, ensures calibrated, reproducible results. Choose Pinealon for unmatched neuroprotective precision.

Molecular Formula C15H26N6O8
Molecular Weight 418.40 g/mol
Cat. No. B12403371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinealon
Molecular FormulaC15H26N6O8
Molecular Weight418.40 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N
InChIInChI=1S/C15H26N6O8/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1
InChIKeyQPRZKNOOOBWXSU-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pinealon (Glu-Asp-Arg) for Research Procurement: Key Compound Identification and Baseline Data


Pinealon (Glu-Asp-Arg, CAS 175175-23-2) is a synthetic tripeptide developed as a short-chain analog of the bovine cerebral cortex-derived polypeptide complex Cortexin [1]. It is composed of L-glutamic acid, L-aspartic acid, and L-arginine, with a molecular weight of 418.40 g/mol . The compound is documented in the MeSH database as a synthetic tripeptide that increases cell viability by suppressing free radical levels and activating proliferative processes [2]. Pinealon is one of several short regulatory peptides (including epitalon and vesugen) studied for neuroprotective and geroprotective effects, primarily within the Russian scientific literature [1].

Why Pinealon (Glu-Asp-Arg) Cannot Be Simply Substituted with Other Short Neuropeptides


Within the class of short-chain neuropeptides, Pinealon (Glu-Asp-Arg) exhibits a unique dual-action profile—ROS suppression coupled with direct genomic interaction—that is not uniformly shared by other tripeptides (e.g., Vesugen, Lys-Glu-Asp) or tetrapeptides (e.g., Epitalon, Ala-Glu-Asp-Gly) [1]. Furthermore, comparative studies reveal that Pinealon's functional outcomes diverge markedly from the polypeptide complex Cortexin, which serves as its conceptual precursor [2]. In learning and memory paradigms, Pinealon demonstrates a prevalent positive effect compared to Cortexin, while in free radical regulation, Cortexin exerts a more pronounced effect, indicating distinct mechanistic targets [2][3]. These divergent, dose-dependent properties underscore the critical need for specific compound selection; generic substitution within this peptide class cannot be assumed to yield equivalent experimental or functional outcomes.

Quantitative Differentiation Evidence: Pinealon vs. Cortexin, Vesugen, and Epitalon


Superior Learning and Memory Retention in Aged Rats: Pinealon vs. Cortexin

Pinealon demonstrates a prevalent positive effect on spatial learning in both young and old rats when compared directly to Cortexin. In a Morris water maze paradigm, Pinealon-treated animals exhibited significantly improved navigation learning relative to Cortexin-treated animals [1].

Cognitive Function Aging Peptide Geroprotectors

Divergent Regulation of Apoptotic Pathways: Cortexin More Potently Suppresses Caspase-3

In a direct comparative study of aged rats subjected to hypoxic stress, Cortexin exhibited a more pronounced effect on reducing free radical processes and caspase-3 activity in the brain than Pinealon [1]. This indicates that while both are neuroprotective, Cortexin is a more potent inhibitor of this specific apoptotic executioner pathway under hypoxic conditions.

Neuroprotection Apoptosis Caspase-3

Dose-Dependent Skill Maintenance in Diabetic Rats: Pinealon's Optimal Dose Identified

In a rat model of experimental diabetes, Pinealon demonstrated a dose-dependent effect on the maintenance of previously acquired skills in the Morris maze. The most positive effect was observed at a dose of 100 ng/kg, where the expression of NMDA receptor subunit genes (Grin1, Grin2b, Grin2d) showed minimal deviation from control values and an increased Grin2a/Grin2b ratio compared to 50 ng/kg and 200 ng/kg doses .

Diabetes Cognitive Function NMDA Receptors

Superior Antihypoxic Potency in Class-Level Comparison: Pinealon vs. Epitalon and Vesugen

In a model of hypobaric hypoxia, Pinealon (Glu-Asp-Arg) demonstrated the most pronounced antihypoxic effect among a panel of short regulatory peptides that included Vilon, Epitalon, and Vesugen [1]. This class-level inference positions Pinealon as the most efficacious candidate in this specific stress paradigm.

Hypoxia Neuroprotection Short Peptides

Optimal Research and Procurement Applications for Pinealon Based on Comparative Evidence


Cognitive Aging and Geroprotection Studies in Rodent Models

Pinealon is the preferred compound for investigations into age-related cognitive decline and geroprotective interventions, particularly when the research outcome is improved spatial learning and memory. Its demonstrated prevalent positive effect over Cortexin in the Morris water maze in aged rats [1] makes it a superior choice for studies requiring robust cognitive performance metrics in aging populations.

Neuroprotection Against Hypoxic/Ischemic Insult Research

For preclinical research exploring therapeutic strategies for stroke, perinatal hypoxia, or other hypoxic-ischemic brain injuries, Pinealon offers the most potent antihypoxic profile among its class of short regulatory peptides (Vilon, Epitalon, Vesugen) [2]. Its selection is justified by its superior, class-level efficacy in mitigating the effects of oxygen deprivation.

Investigating Diabetes-Induced Cognitive Impairment

In experimental models of diabetes mellitus where cognitive resilience and skill maintenance are the primary endpoints, Pinealon's well-defined, dose-dependent effects on NMDA receptor gene expression and spatial memory retention make it a precisely calibrated research tool. The identification of 100 ng/kg as the optimal dose for preserving cognitive function in diabetic rats provides a critical evidence-based parameter for rigorous experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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